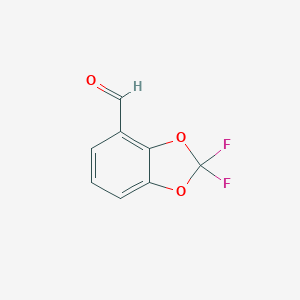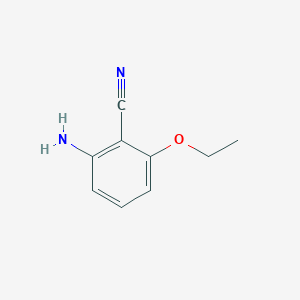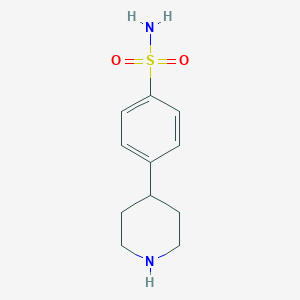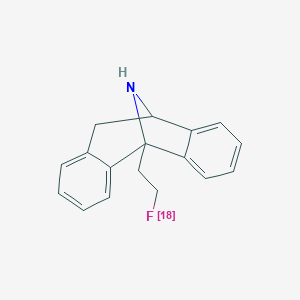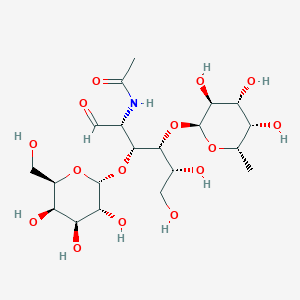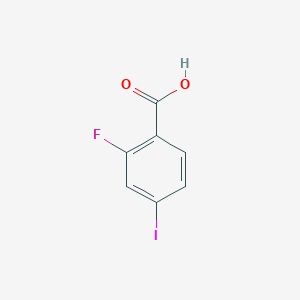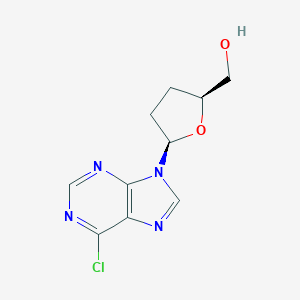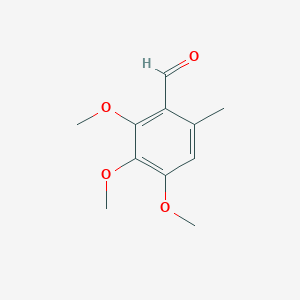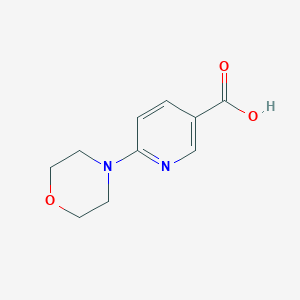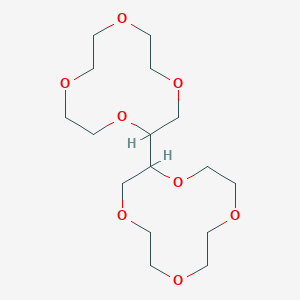
2,2'-Bi-1,4,7,10-tetraoxacyclododecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2'-Bi-1,4,7,10-tetraoxacyclododecane, also known as crown ether, is a cyclic polyether that contains several oxygen atoms in its structure. Crown ethers are widely used in various fields, including chemistry, biology, and material science.
Mecanismo De Acción
The mechanism of action of 2,2'-Bi-1,4,7,10-tetraoxacyclododecane involves the formation of a complex with metal ions. The oxygen atoms in the 2,2'-Bi-1,4,7,10-tetraoxacyclododecane ether structure can coordinate with the metal ions and form stable complexes. The stability of the complexes depends on the size and charge of the metal ions.
Biochemical and Physiological Effects:
2,2'-Bi-1,4,7,10-tetraoxacyclododecane has been shown to have low toxicity and low biological activity. It does not interact significantly with biological molecules, such as proteins and nucleic acids. However, its metal complexes may have biological effects, depending on the metal ion and the biological system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,2'-Bi-1,4,7,10-tetraoxacyclododecane has several advantages for lab experiments. It is easy to synthesize and purify, and it can selectively bind to certain metal ions. Its complexes have been used in various applications, including ion sensing, separation, and catalysis. However, its limitations include its low solubility in water and its limited selectivity for certain metal ions.
Direcciones Futuras
There are several future directions for the research on 2,2'-Bi-1,4,7,10-tetraoxacyclododecane. One direction is to explore its potential applications in medicine, such as drug delivery and imaging. Another direction is to develop new synthesis methods and modify its structure to enhance its properties. Additionally, the development of new metal complexes of 2,2'-Bi-1,4,7,10-tetraoxacyclododecane may lead to new applications in various fields, including biology and material science.
In conclusion, 2,2'-Bi-1,4,7,10-tetraoxacyclododecane is a cyclic polyether that has been widely used in scientific research as a complexing agent for metal ions. Its complexes have been used in various applications, including ion sensing, separation, and catalysis. Its low toxicity and low biological activity make it an attractive candidate for various applications. However, its limitations include its low solubility in water and its limited selectivity for certain metal ions. Future research on 2,2'-Bi-1,4,7,10-tetraoxacyclododecane may lead to new applications in various fields, including medicine, biology, and material science.
Métodos De Síntesis
2,2'-Bi-1,4,7,10-tetraoxacyclododecane can be synthesized by reacting 1,12-dibromododecane with sodium ethoxide in the presence of 18-2,2'-Bi-1,4,7,10-tetraoxacyclododecane-6. The resulting product can be purified by recrystallization from ethanol.
Aplicaciones Científicas De Investigación
2,2'-Bi-1,4,7,10-tetraoxacyclododecane has been widely used in scientific research as a complexing agent for metal ions. It can selectively bind to certain metal ions, such as potassium, sodium, and calcium, and form stable complexes. These complexes have been used in various applications, including ion sensing, separation, and catalysis.
Propiedades
Número CAS |
114094-11-0 |
|---|---|
Nombre del producto |
2,2'-Bi-1,4,7,10-tetraoxacyclododecane |
Fórmula molecular |
C16H30O8 |
Peso molecular |
350.4 g/mol |
Nombre IUPAC |
2-(1,4,7,10-tetraoxacyclododec-2-yl)-1,4,7,10-tetraoxacyclododecane |
InChI |
InChI=1S/C16H30O8/c1-3-19-9-11-23-15(13-21-7-5-17-1)16-14-22-8-6-18-2-4-20-10-12-24-16/h15-16H,1-14H2 |
Clave InChI |
XXMYPBQOLZQRNX-UHFFFAOYSA-N |
SMILES |
C1COCCOC(COCCO1)C2COCCOCCOCCO2 |
SMILES canónico |
C1COCCOC(COCCO1)C2COCCOCCOCCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4-methyl-4H-thieno[3,2-b]pyrrol-5-yl)methanol](/img/structure/B53426.png)



